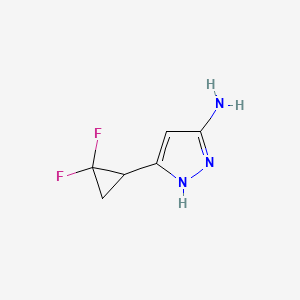

5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine

Description

Molecular Formula: C₇H₉F₂N₃

Molecular Weight: 175.16 g/mol

CAS Number: 339306-19-3

Key Features:

Propriétés

IUPAC Name |

5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3/c7-6(8)2-3(6)4-1-5(9)11-10-4/h1,3H,2H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHOZFSUHRIEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine typically involves the formation of the difluorocyclopropyl group followed by its attachment to the pyrazole ring. One common method involves the use of difluorocyclopropane derivatives, which can be synthesized through various fluorination reactions. For example, the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis can yield difluorocyclopropyl derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale fluorination reactions using robust and scalable processes. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can be optimized for industrial applications to produce the compound in high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

Substitution: The difluorocyclopropyl group can participate in substitution reactions, particularly under the influence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluorocyclopropyl ketones, while substitution reactions can produce various substituted pyrazole derivatives .

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine, in anticancer therapies. The compound has shown efficacy against various cancer cell lines due to its ability to inhibit specific kinases involved in tumor progression. For example, compounds with similar structures have been reported to exhibit significant growth inhibition in glioblastoma and ovarian cancer cell lines .

Case Study: TYK2 Inhibition

A specific application of this compound is as a TYK2 inhibitor, which has implications for treating autoimmune diseases. In vitro studies demonstrated that analogs of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine could effectively inhibit TYK2 activity, leading to decreased inflammatory responses in cellular models . The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance potency and selectivity.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine | NCI-H40 | 75.99 |

Agrochemical Applications

2. Agrochemistry

The unique structural features of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine make it a valuable candidate for agrochemical applications. Its ability to modulate plant growth and resistance to pests has been explored in various formulations. Studies have shown that fluorinated cyclopropanes can enhance herbicidal activity, making them suitable for developing new crop protection agents .

Case Study: Herbicidal Activity

Research involving the application of this compound on agricultural crops indicated that it could effectively inhibit weed growth while being safe for the target plants. The compound's stability under environmental conditions further supports its potential use in agrochemical formulations.

Mécanisme D'action

The mechanism of action of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Activité Biologique

5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is a compound of significant interest due to its unique structural features and potential biological activities. The difluorocyclopropyl group enhances its binding affinity to various molecular targets, making it a valuable candidate in medicinal chemistry and drug development.

- Molecular Formula : CHFN

- Molecular Weight : 159.14 g/mol

- CAS Number : 1186609-07-3

The biological activity of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine primarily involves its interaction with specific enzymes and receptors. The difluorocyclopropyl moiety is believed to enhance the compound's selectivity and potency against various biological targets, leading to inhibition or modulation of critical biochemical pathways .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition :

- Antimicrobial Properties :

- Therapeutic Applications :

Study on Enzyme Inhibition

A study evaluated a series of pyrazole derivatives for their inhibitory effects on p38 MAP kinase. The results indicated that compounds with similar structural motifs to 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine displayed significant inhibition at low concentrations, suggesting a potential role in developing anti-inflammatory drugs .

Antibacterial Activity Assessment

In another study focusing on antibacterial properties, several pyrazole derivatives were synthesized and tested against common bacterial strains. While some exhibited weak activity, the structural modifications akin to those found in 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine showed enhanced efficacy compared to standard antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 5-(2,2-difluorocyclopropyl)-1H-pyrazol-3-amine, a comparison with related compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2-Difluorocyclopropanemethanol | Structure | Moderate enzyme inhibition |

| 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-amine | Structure | Antimicrobial activity |

| 5-Amino-N-phenyl-1H-pyrazol derivatives | Structure | Strong p38 MAP kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.